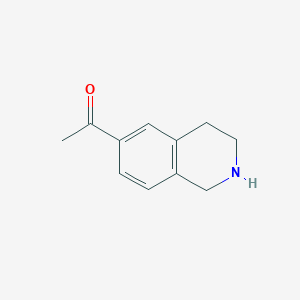

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone

Description

Systematic IUPAC Nomenclature and Synonyms

The primary chemical entity under investigation follows the systematic IUPAC nomenclature this compound, which precisely identifies the molecular structure based on international naming conventions. This nomenclature indicates an ethanone (acetyl) group substituted at position 6 of a tetrahydroisoquinoline ring system.

Several alternative nomenclature variations and synonyms exist for this compound in scientific literature and commercial catalogs:

- 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethan-1-one (alternative IUPAC name that specifically identifies the ketone position)

- 1-(1,2,3,4-tetrahydro-6-isoquinolinyl)ethanone (positional notation variation)

For the hydrochloride salt form, the systematic name is extended to this compound hydrochloride or 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethan-1-one hydrochloride.

The nomenclature reflects the structural characteristics of the compound, featuring a partially hydrogenated isoquinoline core with an acetyl functional group at the specific aromatic position 6.

Molecular Formula and Weight Analysis

The molecular composition of this compound is characterized by the following fundamental parameters:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Monoisotopic Mass | 175.09972 Da | |

| Elemental Composition | Carbon (11), Hydrogen (13), Nitrogen (1), Oxygen (1) |

The molecular formula C₁₁H₁₃NO corresponds to the tetrahydroisoquinoline core (C₉H₁₁N) with an acetyl group (C₂H₂O) at position 6. The theoretical monoisotopic mass of 175.09972 Da represents the exact mass calculated from the most abundant isotopes of the constituent elements.

For the hydrochloride salt form (C₁₁H₁₃NO·HCl), the molecular formula expands to C₁₁H₁₄ClNO with a correspondingly higher molecular weight of 211.69 g/mol due to the addition of the hydrogen chloride molecule.

The molecular weight analysis confirms the expected values based on atomic weight contributions from the constituent atoms, with carbon contributing approximately 75.39%, hydrogen 7.48%, nitrogen 7.99%, and oxygen 9.13% to the total mass of the free base form.

Structural Elucidation Through 2D/3D Conformational Studies

The structural characteristics of this compound can be elucidated through various chemical notation systems that encode its two-dimensional and three-dimensional conformational properties:

SMILES Notation:

The Simplified Molecular-Input Line-Entry System (SMILES) representation for this compound is:CC(=O)C1=CC2=C(CNCC2)C=C1

This SMILES code reveals the connectivity pattern, showing the acetyl group (CC(=O)) attached to the aromatic carbon at position 6 of the tetrahydroisoquinoline scaffold.

InChI Representation:

The International Chemical Identifier (InChI) provides a more detailed structural representation:InChI=1S/C11H13NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7H2,1H3

The InChI string encodes complete information about the molecular structure, including atom connectivity, hydrogen positions, and stereochemistry.

InChIKey:

The hashed version of the InChI, known as InChIKey, is:WHFXFTCWKXJMBK-UHFFFAOYSA-N

This standardized identifier facilitates database searching and compound identification across chemical information systems.

Structural Analysis:

The compound features a bicyclic structure comprising:

- A benzene ring fused to a partially saturated heterocyclic ring containing nitrogen

- The nitrogen atom positioned at the 2-position of the isoquinoline system

- An acetyl group (ethanone) substituted at position 6 of the aromatic ring

- A saturated heterocyclic ring with 4 carbon atoms and 1 nitrogen atom

The tetrahydroisoquinoline core maintains planarity in the aromatic portion while the saturated heterocyclic ring adopts a non-planar conformation. The acetyl group typically orients in a coplanar arrangement with the aromatic ring to maximize conjugation between the carbonyl π-system and the aromatic π-system.

Comparative Analysis of CAS Registry Numbers (1211876-16-2, 113961-88-9, 949922-27-4)

The Chemical Abstracts Service (CAS) Registry Numbers associated with this compound and related compounds present an interesting case study in chemical registration and identification. The following table provides a comparative analysis:

The distinction between these compounds lies in several critical structural features:

Position of Nitrogen Atom:

Salt Formation:

Ring System Configuration:

The SMILES notation for the tetrahydroquinoline compound (113961-88-9) is CC(C1=CC2=C(NCCC2)C=C1)=O, which clearly differentiates it from the tetrahydroisoquinoline structure.

Despite having identical molecular formulas (C₁₁H₁₃NO) and nearly identical molecular weights, these compounds represent distinct chemical entities with potentially different chemical and physical properties due to the altered position of the nitrogen atom within the heterocyclic ring system.

This comparative analysis highlights the importance of precise structural identification beyond molecular formula alone, as seemingly minor structural variations can significantly impact chemical properties and reactivity.

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFXFTCWKXJMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726300 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949922-27-4 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone is a derivative of tetrahydroisoquinoline (THIQ), a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of alkaloids known for their wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. The structural modifications at various positions on the isoquinoline ring significantly influence their pharmacological profiles .

Antitumor Activity

Several studies have highlighted the antitumor potential of THIQ derivatives. For instance, a study reported that specific tetrahydroisoquinoline compounds exhibited notable cytotoxicity against human oral squamous carcinoma cell lines. The compound TQ9 demonstrated a tumor-specific cytotoxicity index (TS) of 12.5, indicating its effectiveness in targeting cancer cells while sparing normal cells .

| Compound | TS Index | Mechanism of Action |

|---|---|---|

| TQ9 | 12.5 | Induces autophagy and DNA fragmentation |

| TD13 | 5.3 | Induces apoptosis and autophagy |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties, particularly in relation to Parkinson's disease. Research indicates that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline may prevent Parkinsonism through mechanisms involving dopamine receptor modulation and antioxidant activity .

Dopamine Receptor Modulation

The compound has shown significant activity as a dopamine D2 receptor antagonist. This property is crucial for developing treatments for various neuropsychiatric disorders, including schizophrenia and drug addiction. A study indicated that certain 1,1-dialkylated THIQ derivatives effectively block dopamine receptors with an excellent safety profile .

Orexin Receptor Antagonism

Recent findings suggest that THIQ derivatives can act as selective antagonists for orexin receptors (OX1), which are implicated in sleep regulation and addiction pathways. A specific 7-substituted THIQ was found to have a K_e value of 23.7 nM against OX1 receptors, showcasing its potential in treating conditions like insomnia and substance abuse disorders .

Structure-Activity Relationship (SAR)

The biological activities of tetrahydroisoquinoline derivatives are heavily influenced by their structural modifications. Key findings from SAR studies include:

- Positioning of Substituents : The presence of substituents at the 6- and 7-positions significantly alters receptor affinity and selectivity.

- Functional Groups : The introduction of various functional groups can enhance or diminish biological activity; for example, amino groups tend to increase potency against certain targets .

Case Studies

- Cytotoxicity Study : A series of newly synthesized THIQ derivatives were tested for their cytotoxic effects on cancer cell lines. Compounds with larger molecular sizes and specific functional groups showed higher tumor specificity indices.

- Neuroprotective Mechanisms : In vitro studies demonstrated that certain THIQ compounds could protect neuronal cells from oxidative stress-induced damage, potentially through modulation of signaling pathways associated with neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds derived from tetrahydroisoquinolines exhibit significant anticancer properties. Specifically, 1-(1,2,3,4-tetrahydroisoquinolin-6-yl)ethanone has been noted for its potential in treating estrogen receptor-positive breast cancer. It acts by modulating critical pathways involved in tumor resistance to standard therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) .

2. Neuropharmacology

The compound has also been implicated in neuropharmacological studies, particularly regarding its interaction with orexin receptors. Selective antagonism of the orexin 1 (OX1) receptor has been proposed as a mechanism for treating drug addiction. Studies have shown that certain tetrahydroisoquinoline derivatives can act as potent antagonists at these receptors .

3. Pain Management

Additionally, tetrahydroisoquinoline derivatives have been explored for their analgesic effects through modulation of potassium and sodium channels . This suggests potential applications in pain management therapies.

Coordination Chemistry

1. Metal Complexes

Tetrahydroisoquinoline compounds have been utilized in the formation of coordination complexes with various metals. For instance, studies have demonstrated the synthesis of coordination compounds using this compound as a ligand. These complexes may exhibit unique properties that can be exploited in catalysis or materials science .

Synthesis of Bioactive Compounds

1. Synthetic Routes

The compound serves as a versatile building block for synthesizing more complex heterocycles and bioactive molecules. Recent advancements in synthetic methodologies have allowed for the efficient construction of N-aryl-1,2,3,4-tetrahydroisoquinolines using this compound as a starting material . This highlights its importance in the development of new pharmaceuticals.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6- vs. 7-Substituted Derivatives

A key structural distinction arises from the substitution position on the tetrahydroisoquinoline ring. For example:

- 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (CAS: 82771-59-3) shares a similarity score of 1.00 with the target compound but differs in the acetyl group’s position (7- vs. 6-position) .

- 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone hydrochloride (CAS: 1211876-16-2) and its 7-substituted counterpart (CAS: 82771-27-5) exhibit high similarity scores (0.98) but differ in solubility and stability due to the hydrochloride salt form .

Impact of Substituent Position :

Functional Group Variations

Modifications to the acetyl group or adjacent substituents significantly alter physicochemical and biological properties:

Table 1: Functional Group Comparisons

Key Observations :

- Replacement of the acetyl group with a carbaldehyde (-CHO) increases electrophilicity, making the compound more reactive in condensation reactions .

- Bulky substituents like hexanamide (in 28b ) improve receptor selectivity but reduce solubility .

- Methoxy and dioxolane groups (e.g., CAS 854844-21-6) enhance membrane permeability, a critical factor in central nervous system-targeting drugs .

Structural Analogs in Related Heterocycles

Tetralin-Based Derivatives

- 1-(1,2,3,4-Tetrahydronaphthalen-6-yl)ethanone (CAS: N/A) is a tetralin derivative with a fused benzene ring instead of a pyridine-like nitrogen. This compound demonstrated anticancer activity (IC₅₀ = 1.01 µg/mL against liver cancer cells), highlighting the role of ring saturation in bioactivity .

Quinoline vs. Isoquinoline Scaffolds

- 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone (CAS: 113961-88-9) differs in the nitrogen atom’s position (quinoline vs. isoquinoline).

Preparation Methods

Preparation via Ketoamide Reduction and Cyclization

One of the most effective routes to 1-substituted 1,2,3,4-tetrahydroisoquinolines involves the use of ketoamides as precursors, which are reduced and cyclized to form the tetrahydroisoquinoline ring.

- Reduction of ketoamides : Ketoamides are reduced using sodium borohydride (NaBH4) in methanol, yielding hydroxyamides with high efficiency (85–90% yields).

- Cyclization : The hydroxyamides are then cyclized in the presence of catalytic amounts of p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature for 30 minutes, producing the tetrahydroisoquinoline core with yields of 90–97%.

Multi-Step Synthesis Involving Henry, Nef, and N-Alkylation Reactions

An alternative approach involves a multi-step synthetic route that includes:

- Henry reaction to introduce nitroalkene intermediates

- Nef reaction to convert nitro groups to carbonyl functionalities

- Reductive amination to form amines

- Amidation and N-alkylation to introduce various substituents on the tetrahydroisoquinoline scaffold

This method is particularly useful for synthesizing substituted 1,2,3,4-tetrahydroisoquinolines with pharmacologically relevant groups such as pyrrolidine, piperidine, and morpholine.

- Allyloxy benzoyl chloride reacts with phenethylamine derivatives to form benzamides.

- Reflux in the presence of POCl3 and KI facilitates cyclization and formation of the tetrahydroisoquinoline ring.

- Subsequent reduction with sodium borohydride and palladium-catalyzed hydrogenation leads to intermediates ready for N-alkylation.

- Final alkylation with haloalkyl amines under reflux in acetone yields the substituted tetrahydroisoquinolines.

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 7a | 6-Methoxy-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl] | 80 |

| 7b | 6-Methoxy-2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl] | 86 |

| 7e | 6-Methoxy-1-[4-(2-morpholin-4-yl-ethoxy)-phenyl]-2-phenyl | 90 |

Table 2: Yields of substituted 1,2,3,4-tetrahydroisoquinoline derivatives synthesized via multi-step route.

Cyclization via Pictet-Spengler and Related Condensation Reactions

The classical Pictet-Spengler reaction, involving condensation of phenethylamines with aldehydes, is a foundational method for THIQ synthesis. However, ketones often give poor yields in this reaction.

Recent advances have introduced:

- Use of titanium(IV) isopropoxide and acetic-formic anhydride to enable ring closure from cyclic ketones.

- Cyclization of N-acylcarbamates reduced by diisobutyl aluminum hydride (DIBAL-H) and mediated by boron trifluoride etherate (BF3·OEt2) to form the THIQ core.

- Use of n-butyllithium and sulfinyl phenylethylamine intermediates followed by BF3·OEt2-mediated cyclization and acidic removal of chiral auxiliaries.

These methods allow selective and efficient access to 1-substituted tetrahydroisoquinolines with good stereochemical control.

Summary Table of Preparation Methods

Research Findings and Analysis

- The ketoamide reduction and cyclization method is notable for its simplicity, high yields, and adaptability to various substituents at the C-1 position of the tetrahydroisoquinoline ring.

- Multi-step synthetic routes, although more complex, allow the introduction of pharmacologically important substituents, expanding the chemical diversity and potential biological activity of the compounds.

- Advanced cyclization techniques using Lewis acids and hydride reagents provide efficient access to chiral and functionalized tetrahydroisoquinolines, which are valuable in medicinal chemistry.

- Side reactions such as formation of styrene derivatives can occur depending on the substituents present, requiring careful optimization of reaction conditions.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethanone and its derivatives?

Answer: A robust method involves reacting tetrahydroisoquinoline precursors with acyl chlorides under anhydrous conditions. For example, derivatives like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one (1b) are synthesized by coupling 1,2-dihydroisoquinolin-3(4H)-one with acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate. The reaction is refluxed in dioxane, followed by acid quenching, extraction, and purification via silica gel chromatography . Key Data:

- Reagents: DMAP, K₂CO₃, acyl chlorides.

- Conditions: Anhydrous dioxane, reflux (80–100°C).

- Yields: 65–85% after purification.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of 1H NMR (to confirm substitution patterns and integration ratios), mass spectrometry (to verify molecular weight via electron ionization), and melting point analysis . For example, derivatives like N-(2-acetyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide (2b) exhibit distinct NMR peaks at δ 2.1 ppm (acetyl group) and δ 8.2 ppm (amide proton) . NIST-standardized mass spectral data (e.g., m/z 313.39 for molecular ion [M⁺]) ensures accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Gloves, goggles, and lab coats are mandatory due to potential respiratory and skin irritation .

- First Aid: Immediate flushing with water for eye/skin contact; consult a physician and provide the SDS (e.g., CAS 2096138-48-4 requires specific handling per Combi-Blocks guidelines) .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Q. How to resolve contradictions in thermodynamic data (e.g., boiling points) across studies?

Answer: Discrepancies in reported values (e.g., Tboil = 469.2 K in NIST data vs. 463 K in older literature) arise from measurement techniques (static vs. dynamic methods). Validate via gas chromatography-mass spectrometry (GC-MS) under controlled conditions. Calibrate instruments using NIST-certified reference compounds (e.g., 1-(4-fluorophenyl)ethanone) and report uncertainties (±0.5 K) .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

Answer:

- Catalysis: Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates (e.g., 6-bromo derivatives) with >90% efficiency .

- Solvent Optimization: Replace dioxane with acetonitrile for faster reaction kinetics (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ in dioxane) .

- In Situ Monitoring: Employ FTIR to detect intermediates (e.g., isoquinolinone at 1680 cm⁻¹) and adjust stoichiometry dynamically .

Q. How can NMR spectral anomalies (e.g., unexpected splitting) be interpreted?

Answer: Anomalies may arise from dynamic effects (e.g., hindered rotation of the acetyl group) or paramagnetic impurities . Use variable-temperature NMR (VT-NMR) to distinguish:

- Slow Exchange: Split peaks coalesce at higher temperatures (e.g., 40°C).

- Impurities: Filter through activated charcoal or recrystallize from ethanol/water .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.